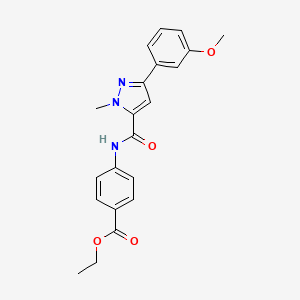

ethyl 4-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[5-(3-methoxyphenyl)-2-methylpyrazole-3-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-4-28-21(26)14-8-10-16(11-9-14)22-20(25)19-13-18(23-24(19)2)15-6-5-7-17(12-15)27-3/h5-13H,4H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHUFAAKXOXBKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NN2C)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the pyrazole intermediate.

Formation of the Benzoate Ester: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, such as pyrazole cores, aromatic substituents, or ester/carboxamide functionalities. Key differences in substituents, synthesis yields, and physicochemical properties are highlighted.

Functional Group Analysis

- Carboxamido vs.

- Fluorinated vs. Methoxy Substituents : The fluorophenyl group in increases electronegativity and metabolic stability compared to the methoxyphenyl group in the target compound.

- Ester vs. Carboxamide : The benzoate ester in the target compound and offers hydrolytic stability, whereas the free carboxamide in may facilitate faster metabolic clearance.

Physicochemical Properties

- Polarity : The thiazole-piperazine analog is more polar (lower logP) than the target compound, as evidenced by its higher solubility in aqueous media.

- Melting Point : Compound has a melting point of 97–99°C, suggesting crystalline stability influenced by the tetrafluoropropoxy chain .

Implications for Drug Design

The target compound’s balance of lipophilic (methoxyphenyl) and polar (carboxamido, ester) groups makes it a versatile scaffold for optimizing pharmacokinetic properties. Structural analogs with fluorine (e.g., ) or thiazole-piperazine motifs (e.g., ) provide insights into tuning target affinity and metabolic stability. Future studies should explore biological activity data to correlate structural features with efficacy.

Biological Activity

Ethyl 4-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)benzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₆N₂O₃

- Molecular Weight : 260.29 g/mol

- CAS Number : 218632-36-1

The compound features a pyrazole ring substituted with an ethyl ester group and a methoxyphenyl moiety, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific pathways involved may vary based on the target but generally include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for cellular responses.

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Studies involving various cancer cell lines have demonstrated:

- Cytotoxicity : The compound showed effective growth inhibition against A549 lung cancer cells, with IC₅₀ values indicating potent cytotoxic effects. Similar derivatives have been reported with IC₅₀ values ranging from 26 µM to lower concentrations based on structural modifications .

2. Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory effects:

- Inhibition of Pro-inflammatory Cytokines : In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

3. Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various pathogens:

- Bactericidal Effects : It has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) indicating significant antibacterial action .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | IC₅₀ values < 26 µM | |

| Anti-inflammatory | Reduced cytokine levels | |

| Antimicrobial | Effective against MRSA |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Lung Cancer Cells : A study demonstrated that derivatives similar to this compound significantly inhibited the growth of A549 lung cancer cells, supporting its potential as an anticancer agent .

- Anti-inflammatory Research : Research focused on the anti-inflammatory properties revealed that the compound could effectively modulate immune responses in vitro, making it a candidate for further investigation in inflammatory disease models .

Q & A

Q. What are the established synthetic routes for ethyl 4-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)benzoate, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves multi-step protocols:

- Step 1: Condensation of 3-methoxyphenyl hydrazine with a β-keto ester (e.g., ethyl acetoacetate) to form the pyrazole core.

- Step 2: Carboxamide coupling between the pyrazole carboxylic acid intermediate and ethyl 4-aminobenzoate using coupling agents like HATU or EDCI in anhydrous DMF .

- Optimization Strategies:

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Infrared (IR) Spectroscopy: Confirm carboxamide (N–H stretch: ~3300 cm⁻¹; C=O: ~1680 cm⁻¹) and ester (C=O: ~1720 cm⁻¹) groups .

- X-ray Diffraction (XRD): SHELX software refines crystal structures, resolving bond angles and torsional strain in the pyrazole-benzoate system .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ at m/z 394.15) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

Q. What strategies resolve contradictions in spectroscopic data between synthesized batches?

Methodological Answer:

- Impurity Analysis: Use HPLC (C18 column, acetonitrile/water mobile phase) to detect unreacted intermediates or by-products.

- Polymorphism Screening: Perform XRD on multiple batches to identify crystalline vs. amorphous forms affecting spectral peaks .

- Deuterated Solvent Swapping: Compare NMR in DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .

Q. How does substituent modification (e.g., methoxy vs. nitro groups) influence photophysical properties for OLED applications?

Methodological Answer:

- Substituent Effects:

- Experimental Design:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.